![molecular formula C7H4Cl2O3 B3332711 2,4-Dichloro-5-hydroxybenzoic acid CAS No. 91659-09-5](/img/structure/B3332711.png)
2,4-Dichloro-5-hydroxybenzoic acid
Overview
Description
2,4-Dichloro-5-hydroxybenzoic acid is a derivative of hydroxybenzoic acid . It is functionally related to benzoic acid and 4-hydroxybenzoic acid . It is a conjugate acid of a 3,5-dichloro-4-hydroxybenzoate .
Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-5-hydroxybenzoic acid is C7H4Cl2O3 . The average mass is 207.011 Da and the monoisotopic mass is 205.953751 Da .Scientific Research Applications
Pharmaceutical Industry
2,4-Dichloro-5-hydroxybenzoic acid can be used as a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs . This compound has potential applications in the pharmaceutical industry due to its antimicrobial properties.
Antioxidant Properties
Hydroxybenzoic acids, including 2,4-Dichloro-5-hydroxybenzoic acid, have been studied for their antioxidant properties . They can neutralize free radicals, which are harmful to the body and can cause various diseases.
Anticancer and Antitumor Activities
Research has shown that hydroxybenzoic acids have anticancer and antitumor activities . They can inhibit the growth of cancer cells and tumors, making them potentially useful in cancer treatment.
Anti-Diabetic Effects
Hydroxybenzoic acids have been found to have anti-diabetic effects . They can help regulate blood sugar levels and could be used in the treatment of diabetes.
Anti-Inflammatory Properties
Hydroxybenzoic acids, including 2,4-Dichloro-5-hydroxybenzoic acid, have anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial in the treatment of various inflammatory diseases.
Antimicrobial Activities
Hydroxybenzoic acids have antimicrobial activities . They can inhibit the growth of harmful microorganisms, making them potentially useful in preventing and treating infections.
Anticholesterolemic Effects
Research has shown that hydroxybenzoic acids have anticholesterolemic effects . They can help lower cholesterol levels in the body, which is beneficial for heart health.
Safety and Hazards
Mechanism of Action
Target of Action
Hydroxybenzoic acids, a group to which this compound belongs, have been found to interact with various proteins and enzymes .
Mode of Action
Hydroxybenzoic acids are known to exert their effects through various mechanisms, such as antioxidant activity, enzyme inhibition, and interaction with cellular receptors .
Biochemical Pathways
Hydroxybenzoic acids are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds .
Pharmacokinetics
Hydroxybenzoic acids are generally known to have good bioavailability .
Result of Action
Hydroxybenzoic acids are known to have various health benefits, such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
properties
IUPAC Name |
2,4-dichloro-5-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNUUCQAHFMEAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-hydroxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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